

# Technical Guide: Fmoc-Lys(ipr,Boc)-OH for Advanced Peptide Synthesis

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Compound of Interest		
Compound Name:	Fmoc-Lys(ipr,Boc)-OH	
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This technical guide provides comprehensive information on N-α-Fmoc-N-ε-isopropyl-N-ε-tert-butoxycarbonyl-L-lysine, commonly referred to as **Fmoc-Lys(ipr,Boc)-OH**. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of N-alkylated lysine residues into complex peptide structures. Its application is notable in the synthesis of pharmaceutical peptides, such as the GnRH antagonist Degarelix.

## **Core Data and Properties**

Quantitative data for **Fmoc-Lys(ipr,Boc)-OH** are summarized below, providing essential information for its use in a laboratory setting.



Property	Value	References
CAS Number	201003-48-7	[1]
Molecular Weight	510.62 g/mol	
Molecular Formula	C29H38N2O6	
Appearance	White to off-white powder	[2]
Storage Temperature	2-8°C	
Predicted Boiling Point	677.1 ± 55.0 °C	[3]
Predicted Density	1.172 ± 0.06 g/cm <sup>3</sup>	[3]
Predicted pKa	3.88 ± 0.21	[3]

## **Application in Peptide Synthesis**

**Fmoc-Lys(ipr,Boc)-OH** is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce an N-isopropyl-lysine residue. The Fmoc group on the alpha-amine provides temporary protection and is removed under mild basic conditions in each cycle of peptide elongation. The Boc group, in conjunction with the isopropyl group on the epsilon-amine, offers stable, orthogonal protection that is resistant to the basic conditions used for Fmoc removal and is typically cleaved at the final stage with strong acids like trifluoroacetic acid (TFA).[4]

This derivative is a key component in the synthesis of Degarelix, a GnRH antagonist used in the treatment of prostate cancer. The synthesis of such complex peptides requires high-purity reagents and optimized protocols to avoid side reactions.

## Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for manual Fmoc-SPPS, which can be adapted for the incorporation of **Fmoc-Lys(ipr,Boc)-OH**. The protocol outlines the key steps in a single cycle of amino acid addition.

Materials and Reagents:



- Fmoc-protected amino acids (including Fmoc-Lys(ipr,Boc)-OH)
- Appropriate resin (e.g., Rink Amide resin for C-terminal amides)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Deprotection solution: 20% piperidine in DMF (v/v)
- Coupling reagents: e.g., HCTU, HATU, or HBTU
- Activation base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine
- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Anhydrous diethyl ether

#### Protocol Steps:

- Resin Preparation:
  - Place the desired amount of resin in a reaction vessel.
  - Swell the resin in DMF for at least 1 hour. For some resins like 2-chlorotrityl chloride,
    swelling is done in DCM.[5]
  - o After swelling, drain the solvent.
- Fmoc Deprotection:
  - Add the deprotection solution (20% piperidine in DMF) to the resin.
  - Agitate the mixture for an initial 3-5 minutes, drain, and add a fresh portion of the deprotection solution.



- Continue agitation for another 15-20 minutes to ensure complete removal of the Fmoc group.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

#### Amino Acid Coupling:

- In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (e.g., Fmoc-Lys(ipr,Boc)-OH) and a near-equivalent amount of the coupling reagent (e.g., HCTU) in DMF.
- Add 5-10 equivalents of the activation base (e.g., DIEA) to the amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.
- To monitor the completion of the coupling reaction, a qualitative ninhydrin test can be performed.

#### Washing:

- After the coupling is complete, drain the reaction solution.
- Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

#### Cycle Repetition:

- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
  - After the final amino acid has been coupled and the N-terminal Fmoc group removed,
    wash the peptide-resin with DCM and dry it under vacuum.



- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the sidechain protecting groups (including the Boc group from the lysine derivative).
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge or filter to collect the precipitated peptide, wash with cold ether, and dry under vacuum.
- Purification:
  - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

## **Experimental Workflow Diagram**

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.



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Caption: General workflow for Fmoc solid-phase peptide synthesis.

## **Signaling Pathways**

**Fmoc-Lys(ipr,Boc)-OH** is a synthetic amino acid derivative used exclusively for chemical synthesis. As such, it is not involved in biological signaling pathways. Its role is confined to the



in vitro construction of peptide molecules, which may then be used in biological or therapeutic contexts to interact with signaling pathways.

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### References

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